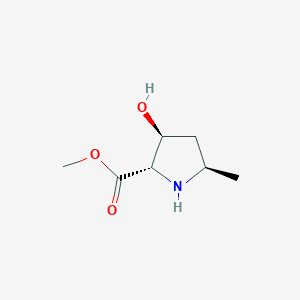
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms.
Synthesis Analysis
The synthesis of pyrrolidine derivatives typically involves the reaction of amines with carbonyl compounds followed by a reduction step. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring with a carboxylate group at the 2-position, a hydroxy group at the 3-position, and a methyl group at the 5-position. The (2S,3S,5R) prefix indicates the stereochemistry of these substituents.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including but not limited to, substitutions, additions, and ring-opening reactions. The specific reactions that “(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate” can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound likely has polarity due to the presence of the carboxylate and hydroxy groups, which could make it soluble in polar solvents.Safety And Hazards
Without specific information, it’s difficult to determine the exact safety and hazards associated with this compound. Standard safety procedures should be followed when handling any new or unknown compound.
Direcciones Futuras
The study of pyrrolidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could involve studying the biological activity of this compound or developing new synthetic methods for its preparation.
Propiedades
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


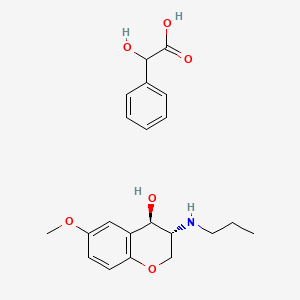
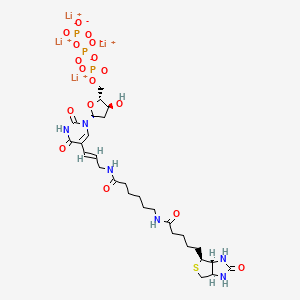
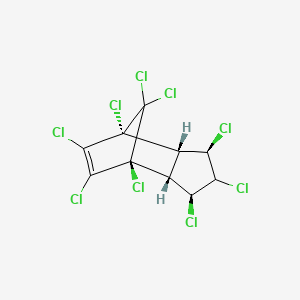
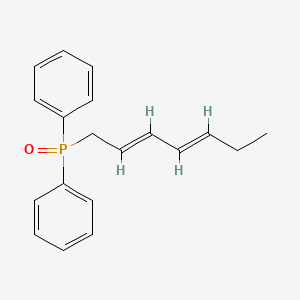
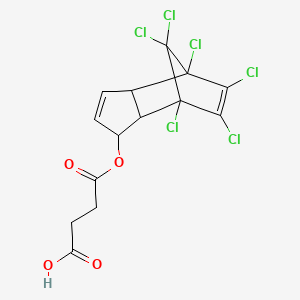
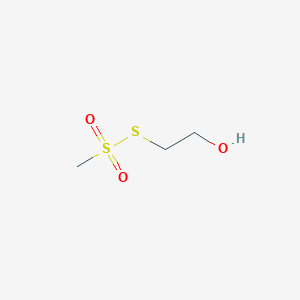
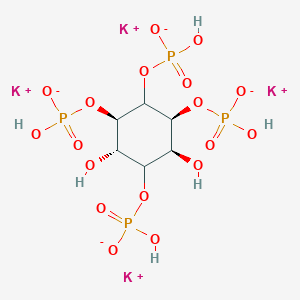
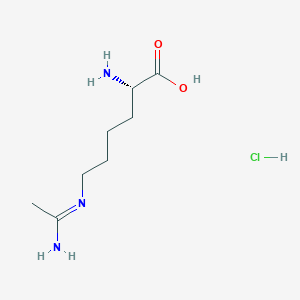
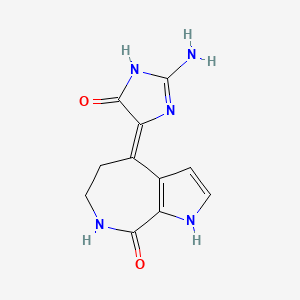
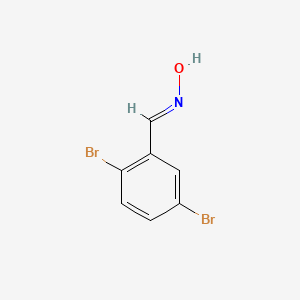
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)